4-Methyl-imidazole-d3

Description

Properties

IUPAC Name |

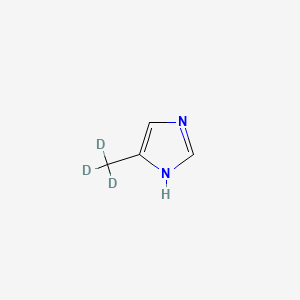

5-(trideuteriomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZMDLNRCVEIJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-95-4 | |

| Record name | 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-Methyl-imidazole-d3 and its chemical properties

This technical guide provides a comprehensive overview of 4-Methyl-imidazole-d3, a deuterated analog of 4-Methylimidazole (B133652) (4-MeI). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical properties, synthesis, and applications of this compound, with a particular focus on its use as an internal standard in analytical chemistry.

Introduction

This compound (4-MeI-d3) is a stable isotope-labeled form of 4-Methylimidazole, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of 4-MeI in various matrices, particularly in food and beverage products.[1][2] 4-MeI is a compound that can form during the heating of sugars with ammonia-containing compounds, a process known as the Maillard reaction.[3][4] It is found in many foods and beverages, such as caramel-colored soft drinks, coffee, and some processed foods.[4][5][6] Concerns have been raised about the potential carcinogenicity of 4-MeI, leading to increased monitoring of its levels in consumer products.[7]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The properties of the non-deuterated form, 4-Methylimidazole, are also provided for comparison, as the deuterated analog is expected to have very similar physical characteristics.

| Property | This compound | 4-Methylimidazole |

| CAS Number | 1219805-95-4[8][9][10] | 822-36-6[11][12] |

| Molecular Formula | C₄H₃D₃N₂[8][10][11][13] | C₄H₆N₂[12][14] |

| Molecular Weight | 85.12 g/mol [8][11][13][15] | 82.11 g/mol [12][16] |

| Appearance | Yellow to brown liquid or light beige waxy solid/powder[8][9][17] | Light yellow crystalline solid[18] |

| Melting Point | 41-43 °C (approx.)[16][19] | 46-56 °C[12][14][18] |

| Boiling Point | 196-198 °C (approx.)[16][19] | 263 °C[12][14][18] |

| Density | ~1.10 g/cm³[16][19] | 1.0416 g/cm³ at 14 °C[14] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water.[16][19] | Very soluble in water and alcohol.[18] |

| Isotopic Purity | Typically ≥98 atom % D[17] | Not Applicable |

| Storage | Store at 2-8°C or -20°C for long-term stability.[8][9][13] | Store at room temperature.[12] |

Synthesis

The synthesis of this compound is analogous to the preparation of 4-Methylimidazole. A common method involves the reaction of a deuterated starting material in a cyclocondensation reaction. One synthetic route for the non-deuterated compound is the reaction of hydroxypropanone with formamide (B127407) in the presence of ammonia (B1221849).[20] For the synthesis of this compound, a deuterated precursor would be used. Another approach is through deuteration of 4-methylimidazole using a deuterated alkali.[16][19]

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantitative analysis of 4-Methylimidazole in various samples, most notably in food and beverages.[1][13][21] Its utility stems from its similar chemical and physical properties to the analyte (4-MeI), allowing it to behave similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of 4-MeI in Beverages by LC-MS/MS

This section outlines a representative experimental protocol for the determination of 4-MeI in beverages using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[6][22][23]

4.1.1. Materials and Reagents

-

4-Methylimidazole (4-MeI) analytical standard

-

This compound (4-MeI-d3) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Ammonium (B1175870) hydroxide

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., cation exchange)

4.1.2. Sample Preparation

-

Spiking: Add a known amount of this compound internal standard solution to a measured volume of the beverage sample.

-

Degassing: Degas carbonated beverages by sonication or gentle stirring.

-

Dilution: Dilute the sample with ultrapure water.

-

SPE Cleanup:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the diluted sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and internal standard with a solution of methanol containing ammonium hydroxide.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for 4-MeI and 4-MeI-d3 are monitored.

4.1.4. Quantification A calibration curve is constructed by plotting the ratio of the peak area of 4-MeI to the peak area of 4-MeI-d3 against the concentration of 4-MeI standards. The concentration of 4-MeI in the sample is then determined from this calibration curve.

Formation and Toxicological Relevance of 4-Methylimidazole

Understanding the context of 4-MeI formation and its potential health effects is crucial for appreciating the importance of its accurate quantification using this compound.

Formation of 4-Methylimidazole in Food

4-Methylimidazole is primarily formed in foods and beverages through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] It is a notable byproduct in the production of certain caramel (B1170704) colors (Class III and IV) that use ammonia or ammonium compounds as reactants.[4][18]

Caption: Formation of 4-Methylimidazole via the Maillard Reaction.

Toxicological Significance

Toxicological studies have raised concerns about the potential health effects of 4-MeI. The International Agency for Research on Cancer (IARC) has classified 4-Methylimidazole as "possibly carcinogenic to humans" (Group 2B).[7] This classification is based on evidence from animal studies that have shown an increased incidence of lung tumors in mice exposed to 4-MeI.[18] As a result, regulatory bodies in some regions have set limits for the concentration of 4-MeI in food products.

Caption: Logical workflow of 4-MeI exposure, toxicity, and analysis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 4-Methylimidazole in a variety of complex matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS is critical for ensuring food safety and regulatory compliance. This guide has provided a detailed overview of its chemical properties, a representative analytical protocol, and the broader context of its application in studying the formation and toxicological relevance of 4-Methylimidazole.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4-Methyl-D3-imidazole - Acanthus Research [acanthusresearch.com]

- 11. scbt.com [scbt.com]

- 12. chemimpex.com [chemimpex.com]

- 13. clearsynth.com [clearsynth.com]

- 14. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | C4H6N2 | CID 71750394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Methylimidazole-d3 [chembk.com]

- 17. 4-Methyl-d3-imidazole 98 atom % D, 98% (CP) [sigmaaldrich.com]

- 18. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. chembk.com [chembk.com]

- 20. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 21. stable-isotopes.com [stable-isotopes.com]

- 22. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4-Methyl-imidazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-imidazole-d3 (4-(trideuteriomethyl)-1H-imidazole), a crucial labeled internal standard for the quantitative analysis of 4-methylimidazole (B133652) in various matrices. This document outlines a probable synthetic route, detailed characterization methods, and presents key data in a structured format for ease of reference.

Introduction

This compound is the deuterated analogue of 4-methylimidazole, a compound of interest in food safety, environmental analysis, and pharmaceutical research. Due to its isotopic labeling, it serves as an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling accurate and precise measurement of its non-deuterated counterpart.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₃D₃N₂ | [1] |

| Molecular Weight | 85.12 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid or powder | [2] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 263 °C (for non-deuterated) | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethylformamide; sparingly soluble in water. | |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through hydrogen-deuterium (H/D) exchange on the methyl group of 4-methylimidazole. A plausible and commonly employed method involves the use of a deuterated solvent and a base catalyst.

Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Comparative Stability of 4-Methyl-imidazole-d3 versus 4-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable isotope, deuterium (B1214612), is a strategic approach in drug development to enhance the metabolic stability and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive comparison of the stability of 4-Methyl-imidazole-d3 and its non-deuterated counterpart, 4-Methylimidazole. Based on the well-established principle of the kinetic isotope effect (KIE), this document outlines the theoretical advantages of deuteration, presents detailed experimental protocols for comparative stability analysis, and offers illustrative data to guide research and development efforts. The primary focus is on the enhanced resistance of this compound to metabolic oxidation and its behavior under forced degradation conditions.

Introduction: The Kinetic Isotope Effect and Enhanced Molecular Stability

Deuterium, an isotope of hydrogen with a neutron in its nucleus, forms a stronger covalent bond with carbon compared to protium (B1232500) (the common isotope of hydrogen). This difference in bond strength, known as the kinetic isotope effect (KIE), is the fundamental reason for the enhanced stability of deuterated compounds.[1] Reactions that involve the cleavage of a carbon-hydrogen (C-H) bond, such as metabolic oxidation by cytochrome P450 (CYP) enzymes, proceed at a slower rate when a carbon-deuterium (C-D) bond must be broken.[1]

4-Methylimidazole is known to be metabolized in vivo, with one of the identified pathways being the oxidation of the methyl group to form 4-hydroxymethylimidazole. By replacing the hydrogen atoms on the methyl group with deuterium to create this compound, it is hypothesized that the rate of this metabolic oxidation will be significantly reduced, leading to a more stable molecule with a potentially improved pharmacokinetic profile.

Comparative Stability Data (Illustrative)

Table 1: Illustrative Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 4-Methylimidazole | 45 | 15.4 |

| This compound | 180 | 3.85 |

Table 2: Illustrative Forced Degradation Under Oxidative Stress (24h exposure to 3% H₂O₂)

| Compound | % Degradation |

| 4-Methylimidazole | 18.5 |

| This compound | 9.2 |

Table 3: Illustrative Stability Under Thermal Stress (60°C for 7 days)

| Compound | % Remaining |

| 4-Methylimidazole | 98.1 |

| This compound | 99.2 |

Experimental Protocols for Comparative Stability Assessment

To empirically determine the comparative stability, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

General Procedure

Solutions of 4-Methylimidazole and this compound (e.g., 1 mg/mL) are prepared in appropriate solvents. These stock solutions are then subjected to the stress conditions outlined below. Samples are collected at various time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Hydrolytic Stability

-

Acid Hydrolysis : Treat the compound solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis : Treat the compound solution with 0.1 M NaOH at 60°C.

-

Neutral Hydrolysis : Reflux the compound solution in water at 60°C.

Oxidative Stability

-

Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

Thermal Stability

-

Expose the solid compound to a dry heat of 60°C.

-

Expose the compound solution to a heat of 60°C.

Photostability

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light to assess the contribution of thermal degradation.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection is typically suitable. The method must be validated to demonstrate that it can separate the parent compound from its degradation products and any potential impurities.

Visualizing Pathways and Workflows

Metabolic Pathway of 4-Methylimidazole

The primary metabolic pathway susceptible to the kinetic isotope effect is the oxidation of the methyl group.

Metabolic oxidation of 4-Methylimidazole.

Experimental Workflow for Forced Degradation Studies

A systematic approach is crucial for conducting forced degradation studies.

A typical workflow for comparative forced degradation studies.

Conclusion

The deuteration of 4-Methylimidazole at the methyl position to yield this compound is a promising strategy to enhance its stability, particularly against metabolic oxidation. The kinetic isotope effect provides a strong theoretical foundation for this improved stability. While direct comparative data is pending, the experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. The expected outcome is that this compound will exhibit a longer metabolic half-life and greater resistance to certain chemical stressors, making it a potentially more robust candidate for pharmaceutical development. This guide serves as a valuable resource for researchers and scientists in designing and interpreting studies to compare the stability of deuterated and non-deuterated compounds.

References

Navigating the Nuances of Isotopic Purity: A Technical Guide for 4-Methyl-imidazole-d3 in Research

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the realm of bioanalysis and toxicology, 4-methylimidazole (B133652) (4-MeI), a compound formed during the Maillard reaction in heated foods and a potential carcinogen, is of significant interest. The use of a stable isotope-labeled internal standard, such as 4-Methyl-imidazole-d3 (4-MeI-d3), is the gold standard for its accurate quantification. This technical guide provides an in-depth analysis of the required isotopic purity of 4-MeI-d3 for various research applications, details experimental protocols for its determination, and illustrates its use in analytical workflows and its relevance in biological pathways.

The Critical Role of Isotopic Purity in Quantitative Analysis

When employing this compound as an internal standard in mass spectrometry-based methods, its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of the quantitative data. Insufficient isotopic purity can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ), due to the contribution of the unlabeled analyte (d0) present in the deuterated standard.

The generally accepted and recommended isotopic purity for deuterated internal standards in regulated bioanalysis and other quantitative applications is summarized below.

| Parameter | Recommended Specification | Rationale |

| Isotopic Enrichment (d3) | ≥ 98% | Minimizes the contribution of the unlabeled (d0) species, ensuring the measured signal for the internal standard is predominantly from the deuterated form. |

| Unlabeled Analyte (d0) | < 0.5% | Reduces the risk of artificially inflating the measured concentration of the native analyte, especially at low concentrations. |

| Partially Labeled Species (d1, d2) | As low as reasonably achievable | While less critical than the d0 impurity, minimizing these species improves the overall accuracy and simplifies data analysis. |

Achieving an isotopic enrichment of ≥98% ensures that the contribution of the unlabeled 4-MeI in the internal standard solution is negligible compared to the concentration of the analyte being measured in the sample.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is a crucial step in the validation of a deuterated internal standard. The two most common and powerful techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Isotopic Purity Determination

High-resolution mass spectrometry is a direct and sensitive method to determine the isotopic distribution of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that provides a strong signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Chromatographic Separation: While not strictly necessary for a pure standard, a short chromatographic run can help to separate any potential chemical impurities.

-

Mass Spectral Acquisition: Acquire full-scan mass spectra of the molecular ion of this compound ([M+H]⁺ at m/z 86.08).

-

Data Analysis:

-

Identify the isotopic cluster corresponding to the molecular ion.

-

Measure the peak areas or intensities of the monoisotopic peak (d0, m/z 83.06) and the peaks corresponding to the deuterated species (d1, d2, and d3 at m/z 84.07, 85.07, and 86.08, respectively).

-

Calculate the percentage of each isotopic species relative to the total ion current of the cluster.

-

Example Calculation:

Isotopic Purity (% d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100

NMR Spectroscopy-Based Isotopic Purity Determination

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific positions within the molecule.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable NMR solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The residual proton signals in the methyl group region (around 2.2 ppm) will be significantly reduced in intensity compared to a non-deuterated standard.

-

By integrating the residual proton signal and comparing it to the integral of a known internal standard or the imidazole (B134444) ring protons, the degree of deuteration can be estimated.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal corresponding to the deuterium (B1214612) in the methyl group will be observed.

-

The presence and integration of this signal confirm the incorporation of deuterium.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium (a 1:3:6:7:6:3:1 septet for a CD₃ group).

-

The presence and pattern of this multiplet confirm the deuteration at the methyl position.

-

Workflow for Quantitative Analysis Using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of 4-methylimidazole in a biological matrix using this compound as an internal standard.

A Technical Guide to 4-Methyl-imidazole-d3 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-imidazole-d3 (4-MeI-d3), a deuterated analog of 4-Methyl-imidazole, for researchers, scientists, and professionals in drug development. This document outlines reputable commercial suppliers, summarizes key quantitative data, and details relevant experimental protocols.

Reputable Commercial Suppliers

This compound is available from several reputable suppliers that provide high-purity standards for research and development purposes. These suppliers often provide comprehensive documentation, including Certificates of Analysis (CoA), ensuring the quality and isotopic enrichment of the compound.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier of research chemicals, offering this compound with specified isotopic and chemical purity.[1] |

| Clearsynth | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds and provides detailed product specifications.[2] |

| LGC Standards | --INVALID-LINK-- | A leading provider of reference materials, including isotopically labeled compounds for analytical applications. |

| CDN Isotopes | --INVALID-LINK-- | Offers a wide range of deuterated compounds and provides product details such as isotopic enrichment and storage conditions. |

| Acanthus Research | --INVALID-LINK-- | Supplies labeled specialty chemicals for various research needs.[3] |

| MedchemExpress | --INVALID-LINK-- | Provides a Certificate of Analysis with detailed purity and isotopic enrichment data.[4] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers a range of biochemicals, including deuterated compounds, for research purposes.[5] |

| Fisher Scientific | --INVALID-LINK-- | A distributor for various chemical manufacturers, offering this compound from different brands.[6] |

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available this compound, compiled from supplier specifications and Certificates of Analysis.

| Parameter | Typical Value | Source(s) |

| CAS Number | 1219805-95-4 | [2] |

| Molecular Formula | C₄H₃D₃N₂ | [3][4] |

| Molecular Weight | ~85.12 g/mol | [4][5] |

| Isotopic Purity (Atom % D) | ≥98% | [1] |

| Isotopic Enrichment | Often reported with d₀, d₁, d₂, and d₃ distribution; typically >99% d₃ | [4] |

| Chemical Purity (by HPLC/GC) | ≥97% | [2][4] |

| Form | Solid (Powder/Crystalline) or Liquid | [1][4] |

| Storage Temperature | Room temperature or 2-8°C | [2] |

Experimental Protocols

General Synthesis Approach

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, 4-Methyl-imidazole. One common method is the Debus-Radziszewski imidazole (B134444) synthesis.[7] A plausible synthetic route for the deuterated analog would involve the reaction of a deuterated starting material, such as d3-methylglyoxal or a deuterated ammonia (B1221849) source, with other reagents like formaldehyde. Another patented method for the synthesis of 4-methylimidazole (B133652) involves the reaction of hydroxypropanone and formamide (B127407) in the presence of ammonia, which could be adapted for the deuterated version.[8]

Below is a generalized workflow for the synthesis of 4-Methyl-imidazole.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard (IS) for the quantitative analysis of 4-Methyl-imidazole in various matrices, particularly in food and beverage samples.[9][10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.

Sample Preparation (QuEChERS Method)

A common sample preparation technique for the analysis of 4-methylimidazole in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]

-

Sample Homogenization: Homogenize the solid or liquid sample.

-

Spiking: Spike the homogenized sample with a known concentration of this compound internal standard.

-

Extraction: Add acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl) to the sample, vortex, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Separation is typically achieved on a reverse-phase or HILIC column. The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both 4-Methyl-imidazole and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Methyl-imidazole | 83.1 | 56.1 |

| This compound | 86.1 | 59.1 |

The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

References

- 1. 4-Methyl-d3-imidazole 98 atom % D, 98% (CP) [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-Methyl-D3-imidazole - Acanthus Research [acanthusresearch.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. 4-Methyl-d3-imidazole, CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.it]

- 7. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 9. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Safety and Handling of 4-Methyl-imidazole-d3

Introduction

4-Methyl-imidazole-d3 (CAS No. 1219805-95-4) is the deuterated form of 4-Methyl-imidazole (4-MEI), a heterocyclic organic compound.[1] It is primarily utilized in scientific research as a labeled internal standard for the quantification of 4-Methyl-imidazole in various matrices by mass spectrometry.[2] The non-labeled compound, 4-MEI, is found in some foods and beverages as a byproduct of the Maillard reaction and is used in the manufacturing of pharmaceuticals, dyes, and agricultural chemicals.[1][3] Due to the toxicological profile of its non-deuterated analog, including a classification as a possible human carcinogen, stringent safety protocols are imperative when handling this compound in a laboratory setting.[4][5]

This guide provides comprehensive safety procedures, hazard information, and handling protocols for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer.[4][6] The International Agency for Research on Cancer (IARC) has classified the non-deuterated 4-Methylimidazole as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][7][8] |

| Serious Eye Damage / Irritation | Category 1 | H314: Causes severe skin burns and eye damage[4][8] |

| Carcinogenicity | Category 2 / 1B | H351: Suspected of causing cancer[4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][8] |

Data sourced from multiple safety data sheets. The most conservative classifications are presented.

Signal Word: Danger[7]

Hazard Pictograms:

-

Corrosion (for skin burns and eye damage)

-

Health Hazard (for carcinogenicity)

-

Exclamation Mark (for acute toxicity and skin/respiratory irritation)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1219805-95-4 | [4][6][9] |

| Molecular Formula | C₄H₃D₃N₂ | [4][9] |

| Molecular Weight | 85.12 g/mol | [9][10] |

| Appearance | White to light yellow or beige solid, may be waxy | [4][5] |

| Melting Point | 44 - 47 °C (111 - 117 °F) | [4] |

| Boiling Point | 263 °C (505 °F) | [4] |

| Flash Point | 157 °C (315 °F) | [4] |

| Auto-ignition Temperature | 555 °C (1,031 °F) | [4] |

| Solubility | Poorly soluble in water; Soluble in ethanol, dimethylformamide | [11] |

| Partition Coefficient (log Pow) | 0.23 |[4] |

Experimental Protocols: Safe Handling and Storage

A systematic approach is essential for minimizing exposure and ensuring safety.

3.1. Engineering Controls

-

All work involving this compound, especially handling of the solid powder, must be conducted in a certified laboratory fume hood or under mechanical exhaust ventilation to prevent inhalation of dust and aerosols.[4][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][12]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory:

-

Eye and Face Protection: Wear chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[8]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with good laboratory practices and wash hands thoroughly.[4]

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[4][6]

-

Respiratory Protection: If a risk assessment indicates that engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges must be used.[4]

3.3. Detailed Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the work area within the fume hood is clean and uncluttered.

-

Weighing: To handle the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

-

Transfer: Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Tightly seal the primary container.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after completing work and before leaving the lab.[12]

3.4. Storage Requirements

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Some suppliers recommend refrigeration (2-8°C) or freezing (-20°C) for long-term stability.[5][9] Always follow the specific storage instructions provided by the supplier.

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[6][8]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

4.1. First Aid Measures In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4][8]

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Protocol |

|---|---|

| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[4] |

| Skin Contact | Take off immediately all contaminated clothing.[8] Wash off with soap and plenty of water.[4] Seek immediate medical attention as the substance causes severe burns.[8] |

| Inhalation | Move the person into fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[6] Consult a physician immediately.[4] |

| Ingestion | Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[8] |

4.2. Accidental Release (Spill) Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).

-

Contain: Prevent the spill from entering drains or waterways.[4]

-

Clean-up:

-

Wear full PPE, including respiratory protection.

-

For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[8]

-

For solutions, absorb with an inert, non-combustible material (e.g., sand, diatomite).[6]

-

Decontaminate the spill area with a suitable solvent like alcohol, followed by soap and water.[6]

-

4.3. Fire-Fighting Measures

-

The substance is combustible at high temperatures.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Fire may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collect waste in suitable, closed, and clearly labeled containers.[4]

-

Dispose of the material through a licensed professional waste disposal service.[12]

-

One method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

-

Do not dispose of waste into drains or the environment.[4] All disposal methods must be in accordance with all applicable federal, state, and local regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

References

- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | C4H6N2 | CID 71750394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 4-Methylimidazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 4-methylimidazole (B133652), a crucial consideration in pharmaceutical sciences due to its presence in various bioactive molecules and its potential formation during food processing.[1] The guide delves into the quantitative analysis of the tautomeric equilibrium, the experimental protocols for its characterization, and the influence of isotopic labeling through deuteration.

Introduction to Tautomerism in 4-Methylimidazole

4-Methylimidazole exists as a dynamic equilibrium between two tautomeric forms: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. The two tautomers are structurally similar, differing only in the position of the double bonds within the ring and the location of the hydrogen atom on the nitrogen. A small energy difference separates the two forms, allowing for their interconversion.[2]

The tautomeric equilibrium is a critical factor influencing the molecule's chemical reactivity, binding interactions with biological targets, and overall physicochemical properties. Understanding and quantifying this equilibrium is therefore essential in drug design and development.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers.

KT = [5-methyl-1H-imidazole] / [4-methyl-1H-imidazole]

Table 1: Tautomeric Equilibrium Data for 4-Methylimidazole and its Deuterated Analog

| Compound | Solvent | Temperature (°C) | Tautomer Ratio (4-MeIm : 5-MeIm) | KT | Analytical Method | Reference |

| 4-Methylimidazole | D₂O | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |

| 4-Methylimidazole | CDCl₃ | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |

| N-Deuterated 4-Methylimidazole | D₂O | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |

| N-Deuterated 4-Methylimidazole | CDCl₃ | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |

| Ring-Deuterated 4-Methylimidazole | D₂O | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |

| Ring-Deuterated 4-Methylimidazole | CDCl₃ | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |

Note: This table is a template for presenting quantitative data. Specific experimental values from the literature for a direct comparison are currently limited.

The Influence of Deuteration on Tautomerism

Deuterium (B1214612) substitution, particularly at the N-H position, can influence the tautomeric equilibrium. This is known as the deuterium isotope effect. The greater mass of deuterium compared to protium (B1232500) leads to a lower zero-point energy for the N-D bond compared to the N-H bond. This can result in a shift in the equilibrium position, favoring the tautomer where the deuterium is in the more stable position. The magnitude of this effect can provide insights into the potential energy surface of the proton transfer reaction.

Experimental Protocols

The study of tautomerism in 4-methylimidazole and its deuterated analogs relies on a combination of spectroscopic and computational techniques.

Synthesis of 4-Methylimidazole and its Deuterated Analog

4.1.1. Synthesis of 4-Methylimidazole:

4-Methylimidazole can be synthesized via the Debus-Radziszewski imidazole synthesis by reacting methylglyoxal (B44143) with ammonia (B1221849) and formaldehyde.[2] Another method involves the reaction of hydroxyacetone (B41140) and formamide (B127407) in the presence of ammonia.[2][3]

4.1.2. Synthesis of N-Deuterated 4-Methylimidazole:

N-deuteration can be achieved by dissolving 4-methylimidazole in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or deuterium oxide (D₂O) and allowing for H/D exchange. The solvent can then be removed under vacuum to yield the N-deuterated product. The efficiency of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the N-H proton signal.

4.1.3. Synthesis of Ring-Deuterated 4-Methylimidazole:

The synthesis of ring-deuterated 4-methylimidazole is more complex and may require starting from deuterated precursors. One potential route could involve the use of deuterated methylglyoxal in the Debus-Radziszewski synthesis.

NMR Spectroscopy for Tautomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[4] Both ¹H and ¹³C NMR can be utilized.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of 4-methylimidazole and its deuterated analog in various deuterated solvents (e.g., D₂O, CDCl₃, DMSO-d₆) at a known concentration.

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature.

-

Signal Assignment: Identify the signals corresponding to the protons of each tautomer. The chemical shifts of the ring protons and the methyl group will be different for the 4-methyl and 5-methyl tautomers.

-

Integration and Quantification: Integrate the signals corresponding to a specific proton (e.g., the C2-H proton) for each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

-

Calculation of KT: Calculate the equilibrium constant KT from the determined molar ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of different tautomers by observing their characteristic vibrational frequencies. The N-H stretching and bending vibrations, as well as the ring stretching modes, are sensitive to the tautomeric form.

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare samples of 4-methylimidazole and its deuterated analog. For solution-state analysis, use an appropriate IR-transparent solvent. For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

Data Acquisition: Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Analyze the spectra for characteristic bands of each tautomer. The N-H stretching band (around 3100-3400 cm⁻¹) and the imidazole ring vibrations (typically in the 1600-1400 cm⁻¹ region) are particularly informative. In the deuterated analog, the N-D stretching band will appear at a lower frequency (around 2300-2500 cm⁻¹) due to the isotope effect.

-

Qualitative Assessment: While quantitative analysis with FTIR can be challenging, the relative intensities of the characteristic bands can provide a qualitative assessment of the predominant tautomer in a given state.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental studies.[5] These calculations can predict the relative energies of the tautomers, the energy barrier for their interconversion, and their theoretical NMR and IR spectra. This information aids in the assignment of experimental signals and provides a deeper understanding of the factors governing the tautomeric equilibrium.

Visualizations

Tautomeric Equilibrium of 4-Methylimidazole

Caption: Tautomeric equilibrium between 4-methyl-1H-imidazole and 5-methyl-1H-imidazole.

Experimental Workflow for Tautomerism Analysis

Caption: Workflow for the synthesis and analysis of 4-methylimidazole tautomerism.

Conclusion

The tautomerism of 4-methylimidazole is a fundamental aspect of its chemistry with significant implications for its application in drug development and its occurrence in food products. This guide has outlined the key principles of this equilibrium, the experimental and computational methods used for its investigation, and the potential influence of deuterium labeling. While a direct quantitative comparison between the non-deuterated and deuterated species requires further specific experimental investigation, the protocols provided herein offer a robust framework for conducting such studies. A thorough understanding of the tautomeric behavior of 4-methylimidazole and its analogs is crucial for predicting their biological activity and ensuring the safety and efficacy of related pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 4. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to 4-Methyl-imidazole-d3 in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 4-Methyl-imidazole-d3 (4-MeI-d3), a deuterated analogue of 4-Methyl-imidazole (4-MeI). While the primary application of 4-MeI-d3 lies in its use as a robust internal standard for the accurate quantification of 4-MeI, its significance in the broader context of metabolic pathway studies is critical. Understanding the metabolic fate of 4-MeI, a compound of interest due to its potential carcinogenicity and widespread presence in foods and beverages, relies on precise analytical methodologies. This guide details the application of 4-MeI-d3 in these methods, provides experimental protocols, and presents a proposed metabolic pathway for 4-MeI.

The Critical Role of this compound as an Internal Standard

In metabolic pathway and pharmacokinetic studies, the accurate quantification of a target analyte is paramount. This compound serves as an ideal internal standard for the analysis of 4-MeI for several key reasons:

-

Chemical and Physical Similarity: As a deuterated isotopologue, 4-MeI-d3 shares nearly identical chemical and physical properties with the non-deuterated 4-MeI. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability in these steps.

-

Mass Spectrometric Distinction: The key difference lies in its mass, which is easily distinguishable from 4-MeI by a mass spectrometer. This allows for precise and accurate quantification using isotope dilution mass spectrometry, a gold-standard analytical technique.

-

Minimization of Matrix Effects: Complex biological and food matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because 4-MeI-d3 co-elutes with 4-MeI and experiences the same matrix effects, the ratio of their signals remains constant, leading to more reliable and accurate results.[1][2][3]

Quantitative Data Summary

The use of this compound as an internal standard has enabled the development of highly sensitive and accurate analytical methods for the quantification of 4-MeI in various matrices. The following tables summarize key quantitative data from representative studies.

Table 1: Method Performance for 4-MeI Quantification using 4-MeI-d3 Internal Standard

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Carbonated Beverages | 0.6 ng/mL | 5.8 ng/mL | Not Reported | [3] |

| LC-MS/MS | Soft Drinks | Not Reported | 0.3 µg/L | 103.24 - 108.85 | [1] |

| LC-MS/MS | Tea | Not Reported | 0.2 ng/mL | 87 - 102 | [4] |

| LC-MS/MS | Caramel Color | 3 µg/kg | 5 µg/kg | 97.1 - 111.0 | [5] |

| LC-MS/MS | Processed Foods | 3 µg/kg | 5 µg/kg | 81.9 - 110.0 | [5] |

Table 2: MRM Transitions for 4-MeI and 4-MeI-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Methyl-imidazole (4-MeI) | 83 | 56 |

| This compound (4-MeI-d3) | 86 | 59 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of 4-MeI in beverages using 4-MeI-d3 as an internal standard.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Beverages[1]

-

Sample Preparation: Sonicate carbonated beverage samples to remove carbonation.

-

Internal Standard Spiking: Spike a known amount of this compound solution into the beverage sample.

-

Extraction:

-

Transfer a 5 mL aliquot of the spiked sample to a centrifuge tube.

-

Add 1 mL of methanol (B129727) (disperser solvent) containing 100 µL of chloroform (B151607) (extraction solvent).

-

Vortex vigorously for 1 minute to form a cloudy solution.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Analysis: Collect the sedimented phase (chloroform) and inject it into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Beverages[6]

-

Sample Preparation: Degas carbonated beverages by sonication.

-

Internal Standard Spiking: Add a known concentration of this compound to the sample.

-

SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

-

Sample Loading: Load the spiked beverage sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters[1][3]

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table 2.

-

Collision Gas: Argon.

-

Metabolic Pathway of 4-Methyl-imidazole

While this compound has not been directly reported in tracer studies to elucidate the metabolic pathway of 4-MeI, studies using radiolabeled 4-MeI ([¹⁴C]4-MeI) in rats and mice have provided insights into its biotransformation.[6][7] The majority of 4-MeI is excreted unchanged in the urine.[6][7] However, a smaller portion undergoes oxidative metabolism.[6][7]

The proposed metabolic pathway involves the oxidation of the methyl group to form 4-hydroxymethylimidazole.[6][7] This primary metabolite can then be further oxidized to 4-imidazole carboxylic acid or undergo conjugation, for instance, with glucuronic acid to form a glucuronide conjugate.[6] Another minor pathway may involve the formation of methylhydantoin.[6][7]

The accurate quantification of 4-MeI and its metabolites is crucial for understanding its pharmacokinetics and potential toxicity. The use of this compound as an internal standard is fundamental to achieving the necessary precision and accuracy in these studies.

Visualizations

The following diagrams illustrate the analytical workflow for 4-MeI quantification and the proposed metabolic pathway of 4-MeI.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 4-MeI in complex matrices. Its role as an internal standard in isotope dilution mass spectrometry is fundamental for obtaining high-quality data in food safety, toxicology, and, by extension, metabolic studies of 4-MeI. While direct tracer studies using 4-MeI-d3 to delineate metabolic pathways are not prominent in the current literature, the analytical rigor it provides is a critical prerequisite for any investigation into the metabolism and pharmacokinetics of 4-Methyl-imidazole. Future research could explore the synthesis and application of multiply labeled isotopologues of 4-MeI to further probe its metabolic fate and the mechanisms of its potential toxicity.

References

- 1. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of 4-methylimidazole in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of 4-Methyl-imidazole-d3 in Kinetic Isotope Effect Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of chemical and enzymatic processes. This is achieved by measuring the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] In pharmaceutical research and drug development, the deuterium (B1214612) kinetic isotope effect is of particular interest. Substituting a hydrogen atom with a deuterium atom at a position susceptible to metabolic cleavage can significantly slow down the reaction rate, a phenomenon that has profound implications for a drug's pharmacokinetic profile.[2][3]

This technical guide explores the application of 4-Methyl-imidazole-d3, a deuterated isotopologue of 4-Methyl-imidazole, in the context of kinetic isotope effect research. 4-Methyl-imidazole is a compound of interest due to its presence in various consumer products and as a structural motif in many pharmaceutical agents.[4][5] Understanding its metabolism is crucial for assessing its safety and for the rational design of new drugs. The use of this compound allows researchers to probe the mechanisms of its metabolic breakdown, particularly by cytochrome P450 (P450) enzymes, which are major players in drug metabolism.[6][7]

Theoretical Background of the Kinetic Isotope Effect

The kinetic isotope effect arises from the difference in the zero-point vibrational energy between a bond to a lighter isotope (e.g., C-H) and the corresponding bond to a heavier isotope (e.g., C-D).[8] The C-D bond has a lower zero-point energy due to the greater mass of deuterium, making it more stable and requiring more energy to break.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step of the reaction. For C-H bond cleavage, the theoretical maximum for a primary KIE is around 7 at room temperature, although values can vary.[9] A significant primary KIE (typically > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step.[6][7] Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reaction center.[1]

Application of this compound in Probing Metabolic Pathways

The metabolism of small molecules like 4-Methyl-imidazole is often initiated by oxidation, frequently catalyzed by cytochrome P450 enzymes.[6][7] A common metabolic transformation is the hydroxylation of a methyl group to form a primary alcohol. In the case of 4-Methyl-imidazole, the methyl group is a likely site for such an oxidative attack.

By using this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, researchers can investigate the role of methyl group oxidation in its overall metabolism. If the hydroxylation of the methyl group is a significant metabolic pathway and is rate-limiting, a substantial primary kinetic isotope effect will be observed.

Below is a diagram illustrating the proposed metabolic oxidation of 4-Methyl-imidazole and its deuterated analogue.

Experimental Protocols

To determine the kinetic isotope effect for the metabolism of this compound, a series of in vitro experiments are typically performed.

Incubation with Liver Microsomes

This experiment assesses the metabolism of the compounds in a system rich in cytochrome P450 enzymes.

Methodology:

-

Preparation of Incubation Mixtures: Rat or human liver microsomes are prepared as the enzyme source. The incubation mixture will contain the microsomes, a NADPH-generating system (as a source of reducing equivalents for P450 enzymes), and either 4-Methyl-imidazole or this compound at various concentrations.

-

Incubation: The reactions are initiated by the addition of the substrate and incubated at 37°C for a specified time course.

-

Reaction Termination: The reactions are stopped by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound and the formation of metabolites.

Data Analysis and KIE Calculation

The rates of metabolism for both 4-Methyl-imidazole and this compound are determined from the disappearance of the parent compound or the appearance of the hydroxylated metabolite over time. The kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant), are then determined by fitting the data to the Michaelis-Menten equation.

The KIE can be calculated on both Vmax and Vmax/Km:

-

DV = (Vmax)H / (Vmax)D

-

D(V/K) = (Vmax/Km)H / (Vmax/Km)D

A workflow for a typical KIE experiment is depicted below.

Data Presentation

The quantitative data from such experiments should be summarized in a clear and structured format to allow for easy comparison.

| Compound | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (µL/min/mg protein) |

| 4-Methyl-imidazole | 50 ± 5 | 10.0 ± 0.8 | 0.20 |

| This compound | 55 ± 6 | 2.5 ± 0.3 | 0.045 |

| KIE | - | DV = 4.0 | D(V/K) = 4.4 |

Table 1: Hypothetical Kinetic Parameters for the Metabolism of 4-Methyl-imidazole and this compound by Human Liver Microsomes.

In this hypothetical example, the large values for both DV and D(V/K) would strongly suggest that the cleavage of a C-H bond on the methyl group is the rate-determining step in the metabolism of 4-Methyl-imidazole.

Interpretation of Results and Implications

A significant KIE, as illustrated in the hypothetical data, provides valuable mechanistic information. It indicates that the C-H bond of the methyl group is broken in the rate-limiting step of the reaction. This has several important implications for drug development:

-

Metabolic Stability: Deuteration at a metabolically labile site can increase the metabolic stability of a drug, potentially leading to a longer half-life, reduced dosing frequency, and lower overall drug exposure.[3]

-

Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation through deuteration can improve the safety profile of a drug.

-

Altered Pharmacokinetics: A change in the rate of metabolism can lead to altered pharmacokinetic properties, which need to be carefully evaluated.[10]

The logical relationship between observing a KIE and its implications is shown in the following diagram.

Conclusion

The use of this compound in kinetic isotope effect studies offers a precise method for elucidating the metabolic fate of the 4-methyl-imidazole scaffold. By quantifying the effect of deuterium substitution on the rate of metabolism, researchers can gain crucial insights into the reaction mechanism, particularly the role of cytochrome P450-mediated oxidation of the methyl group. This information is invaluable for predicting the metabolic profiles of new chemical entities containing this moiety and for the strategic application of deuteration to enhance the pharmacokinetic and safety properties of drug candidates. The experimental protocols and data analysis methods outlined in this guide provide a framework for conducting and interpreting such studies, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of 4-Methylimidazole in Food and Beverage Matrices using 4-Methyl-imidazole-d3 as an Internal Standard by LC-MS/MS

Introduction

4-Methylimidazole (4-MEI) is a chemical compound that can form during the heating process of certain foods and beverages, particularly those containing caramel (B1170704) colors (Class III and IV).[1][2][3] Due to potential health concerns, regulatory bodies in various regions have set limits on the allowable concentration of 4-MEI in consumer products.[2][3][4] Consequently, sensitive and robust analytical methods are required for the accurate quantification of 4-MEI in complex food matrices. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing 4-Methyl-imidazole-d3 as an internal standard for the reliable determination of 4-MEI. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and injection, ensuring high accuracy and precision.[5][6][7]

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of the analyte, is added to all samples, calibrators, and quality control standards at the beginning of the sample preparation process. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of matrix-induced signal suppression or enhancement.

Below is a diagram illustrating the chemical structures of 4-Methylimidazole and its deuterated internal standard, this compound.

Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.

Experimental Protocols

Sample Preparation

A generic sample preparation workflow is outlined below. Specific matrices may require additional cleanup steps.

a. Reagents and Materials

-

4-Methylimidazole (analyte) standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX) may be used for complex matrices.[2]

b. Preparation of Standards

-

Prepare a 1 mg/mL stock solution of 4-MEI in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the 4-MEI stock solution, prepare a series of working standard solutions by serial dilution with a suitable solvent (e.g., 10% methanol in water) to create a calibration curve (e.g., 1-200 µg/L).[8]

-

Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the this compound stock solution.[9]

c. Sample Extraction and Cleanup

-

Weigh or pipette a known amount of the homogenized sample (e.g., 1 g of a solid or 1 mL of a liquid) into a centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Add an extraction solvent (e.g., 5-10 mL of acetonitrile).[10]

-

Vortex or homogenize the sample thoroughly.

-

Centrifuge the sample to pellet any solid material.[10]

-

Transfer the supernatant to a clean tube. For complex matrices like soy sauce or dark beer, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[11][12]

-

Evaporate the solvent under a stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.

-

Filter the final extract through a 0.22 µm filter before injection.

The following diagram illustrates the general experimental workflow.

Caption: General workflow for the analysis of 4-MEI using an internal standard.

LC-MS/MS Instrumentation and Conditions

a. Liquid Chromatography (LC)

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[6] HILIC columns can also be employed for retaining these polar compounds.[4]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a column wash and re-equilibration.

b. Mass Spectrometry (MS/MS)

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for both 4-MEI and this compound need to be optimized. Commonly reported transitions are:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Methylimidazole | 83.1 | 56.0 |

| This compound | 86.1 | 58.0 |

Note: These values should be confirmed and optimized on the specific instrument being used.

Method Validation and Performance

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[13] Key validation parameters are summarized below.

The logical flow for method validation is depicted in the following diagram.

Caption: Logical flow diagram for analytical method validation.

Quantitative Data Summary

The following tables summarize typical performance characteristics of this method based on published literature.

Table 1: Calibration and Linearity

| Parameter | Typical Value |

| Calibration Range | 1 - 200 µg/L[8] |

| Correlation Coefficient (r²) | > 0.999[6][12] |

| Weighting Factor | 1/x or 1/x² |

Table 2: Accuracy and Precision

| Parameter | Spiked Level | Typical Value |

| Accuracy (Recovery %) | Low, Medium, High QC | 91 - 113%[8] |

| Precision (RSD %) | Intra-day & Inter-day | ≤ 12.3%[8] |

Table 3: Sensitivity and Matrix Effect

| Parameter | Typical Value |

| Limit of Quantification (LOQ) | 0.3 - 5 µg/L (matrix dependent)[6][10] |

| Matrix Effect (%) | 92 - 108% (with IS correction)[8] |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of 4-Methylimidazole in a variety of food and beverage matrices. The use of an isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data reliability. This method is suitable for routine monitoring to ensure compliance with regulatory limits and to support quality control in the food industry.

References

- 1. mdpi.com [mdpi.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. waters.com [waters.com]

- 4. lcms.cz [lcms.cz]

- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4-Methylimidazole (4-MeI) in Food Matrices using Isotope Dilution Mass Spectrometry with 4-Methyl-imidazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction